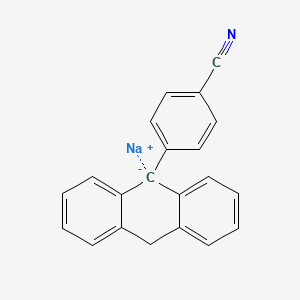
sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile is a compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their luminescent properties and are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic applications . This compound, in particular, has been studied for its potential in deep-blue fluorescent OLEDs due to its unique electronic structure and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile typically involves the Suzuki coupling reaction. This reaction is a cross-coupling method that forms carbon-carbon bonds between a boronic acid and a halide, catalyzed by a palladium complex . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .
Industrial Production Methods
This would require optimizing the reaction conditions for larger volumes, ensuring the purity of the starting materials, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene derivatives with different substituents .
Scientific Research Applications
Sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of high-performance OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism by which sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile exerts its effects is primarily through its electronic structure. The compound’s anthracene core allows for efficient π-conjugation, which facilitates the absorption and emission of light . This property is crucial for its use in OLEDs, where it can emit deep-blue light through a triplet-triplet annihilation mechanism . The molecular targets and pathways involved include the interaction with other luminescent materials and the transfer of energy through excited states .
Comparison with Similar Compounds
Sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile can be compared with other anthracene-based compounds such as:
4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile: (mCz-TAn-CN)
4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile: (m2Cz-TAn-CN)
These compounds share similar luminescent properties but differ in their substituents, which can affect their thermal stability, photophysical properties, and electroluminescence performance . This compound is unique due to its specific electronic structure and the presence of the benzonitrile group, which enhances its deep-blue emission .
Properties
CAS No. |
138764-54-2 |
|---|---|
Molecular Formula |
C21H14NNa |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile |
InChI |
InChI=1S/C21H14N.Na/c22-14-15-9-11-16(12-10-15)21-19-7-3-1-5-17(19)13-18-6-2-4-8-20(18)21;/h1-12H,13H2;/q-1;+1 |
InChI Key |
WSYXKOWRIBJEEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2[C-](C3=CC=CC=C31)C4=CC=C(C=C4)C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















